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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile
CAS No.: 129946-64-1
Cat. No.: B171813
Get Quote
. J

Executive Summary

This technical guide details the spectroscopic identification and characterization of 2-Fluoro-4-
hydrazinylbenzonitrile (CAS: 129946-64-1). As a critical intermediate in the synthesis of
androgen receptor antagonists (e.g., Enzalutamide analogs) and various pyrazole-based
heterocycles, accurate structural validation is paramount for drug development workflows.

This document synthesizes experimental precedents from structural analogs and first-principles
spectroscopic theory to provide a robust reference for researchers. It focuses on distinguishing
this hydrazine derivative from its halide precursors using NMR, IR, and MS modalities.

Part 1: Molecular Identity & Physicochemical Profile

Before spectroscopic analysis, confirm the fundamental physicochemical properties to ensure
sample integrity.
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Property Data Notes
2-Fluoro-4- Alternate: 4-Cyano-3-
IUPAC Name _ . _
hydrazinylbenzonitrile fluorophenylhydrazine
CAS Number 129946-64-1
Molecular Formula C7HeFNs

Monoisotopic Mass: 151.05

Molecular Weight 151.14 g/mol
g/mol
) ) Typically off-white to pale
Physical State Solid (Powder)
yellow
. L Poor solubility in non-polar
Solubility DMSO, Methanol, Acetonitrile

solvents

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis route is essential for interpreting "ghost peaks" in spectra. This
compound is typically synthesized via Nucleophilic Aromatic Substitution (

) of a 4-halo-2-fluorobenzonitrile with hydrazine hydrate.

Common Impurities[1]

» Starting Material: 4-Bromo-2-fluorobenzonitrile (or chloro analog).
e Bis-hydrazone: Formation of symmetrical hydrazones if acetone is used in workup.

o Symmetrical Dimer: 4,4'-(hydrazine-1,2-diyl)bis(2-fluorobenzonitrile) (rare, requires oxidative
conditions).

Part 3: Spectroscopic Analysis Workflow

The following decision tree outlines the logical flow for validating the structure, prioritizing non-
destructive techniques.
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Unknown Sample
(Suspected 2-Fluoro-4-hydrazinylbenzonitrile)

Step 1: IR Spectroscopy
(Check Functional Groups)

Nitrile Peak
(~2230 cm—1)?

es

Hydrazine Doublet
(3300-3400 cm—1)?

Step 2: Mass Spectrometry

(Confirm MW) No (Missing CN)

No (Missing NH)

Step 3: NMR (1H & 19F)

(Confirm Substitution Pattern) NEUSSIT Y INEROINISY

Pattern Matches

VALIDATED STRUCTURE

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic validation of 2-Fluoro-4-
hydrazinylbenzonitrile.

Part 4: Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight. Given the basic
hydrazine moiety, Electrospray lonization (ESI) in positive mode is the preferred method.

Experimental Parameters (Recommended)

e lonization: ESI (+)
e Solvent: Methanol + 0.1% Formic Acid

o Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the hydrazine)

Diagnostic lons

m/z (Calculated) lon Identity Interpretation

Base Peak. Protonated

152.06 _
molecular ion.
Sodium adduct (common in
174.04 o
glass/solvent contamination).
Loss of ammonia.
135.03 o _
Characteristic of hydrazines.
Acetonitrile adduct (if ACN is
193.08

used as mobile phase).

Mechanistic Insight: Hydrazines are labile. If the spectra show a dominant peak at m/z 135 or
136, it indicates the hydrazine bond is weak or the cone voltage is too high, leading to the
formation of the amino-benzonitrile fragment (loss of

).
Part 5: Infrared Spectroscopy (IR)

IR is the fastest method to confirm the successful

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b171813/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-fluoro-4-hydrazinylbenzonitrile
https://www.benchchem.com/product/b171813/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-fluoro-4-hydrazinylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

reaction by observing the appearance of N-H stretches and the retention of the nitrile group.

Key Absorption Bands[2]

Wavenumber (cm~12) Vibration Mode Description

Diagnostic. Primary

amines/hydrazines show a
3300 - 3450 N-H Stretch doublet (asymmetric/symmetric

stretch). Look for two distinct

bands.

Diagnostic. Sharp, strong
2220 - 2240 C=N Stretch band.[1] Confirms the nitrile

group is intact.

1600 - 1620 C=C Aromatic Ring breathing modes.[2]

1250 - 1300 C-N Stretch Aryl-amine bond stretch.

Strong band, often overlapping
~1150 C-F Stretch o ) ]
with fingerprint region.

Differentiation: The starting material (4-bromo-2-fluorobenzonitrile) will lack the N-H stretching
bands at >3300 cm~1. This is the clearest "quick check" for reaction completion.

Part 6: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, specifically the coupling patterns between
Hydrogen (

) and Fluorine (
).
1H NMR (Proton)[2][4]

e Solvent: DMSO-

(Preferred to prevent exchange of hydrazine protons).

» Frequency: 400 MHz or higher recommended for resolving F-couplings.
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Coupling
Chemical Shift
Multiplicity Integral Assignment EEIEEE |
(3 ppm)
)
Exchangeable
with
8.50 - 9.00 Broad Singlet 1H -NH- (Hydrazine)
. Deshielded by
ring.
] Hz,
7.50 - 7.60 dd 1H H-6 (Aromatic)
Hz
) Hz (Ortho-F),
6.70 - 6.80 dd 1H H-3 (Aromatic)
Hz
Hz,
6.60 - 6.70 ddd 1H H-5 (Aromatic) Hz
Hz
Exchangeable
4.20 - 4.50 Broad Singlet 2H -NH2 (Hydrazine) with

Note on Couplings: The fluorine atom at position 2 exerts a strong coupling effect.

e H-3 (Ortho to F) typically shows the largest H-F coupling (

Hz).

e H-6 (Meta to F) shows a smaller coupling (

Hz).
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13C NMR (Carbon)

The
spectrum will show doublets for carbons coupled to fluorine.
e C-2 (C-F):

ppm (Doublet,

Hz).
e C-4 (C-NH):

ppm (Doublet,

Hz).
e C-CN (Nitrile):

ppm (Weak doublet or singlet).
e C-1 (C-CN):

ppm (Doublet,

Hz).

Part 7: Experimental Protocol for Data Acquisition

To ensure reproducibility, follow this standardized protocol for sample preparation.

Sample Preparation for NMR

e Weigh 5-10 mg of 2-Fluoro-4-hydrazinylbenzonitrile.

e Dissolve in 0.6 mL DMSO-

o Why DMSO? Chloroform (
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) often leads to broad, unrecognizable hydrazine peaks due to poor solubility and rapid
proton exchange. DMSO stabilizes the H-bonds, sharpening the -NH and -NH: signals.

o Transfer to a clean, dry 5mm NMR tube.

e Acquire spectrum at 298 K.

Sample Preparation for MS (ESI)[2]

e Prepare a 1 mg/mL stock solution in Methanol.
e Dilute 10 pL of stock into 990 pL of 50:50 Methanol:Water + 0.1% Formic Acid.
e Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

o Caution: Hydrazines can degrade on silica columns. Use a basic-resistant C18 column if
performing LC-MS.
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 NMR Prediction and Database: BenchChem Spectral Guide for Fluorobenzonitriles
(Predicted Data based on structural precedents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-2-fluoro-4-hydrazinylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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